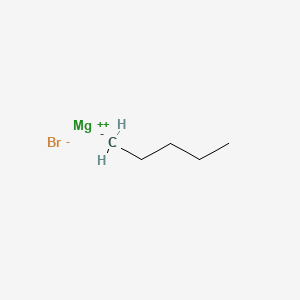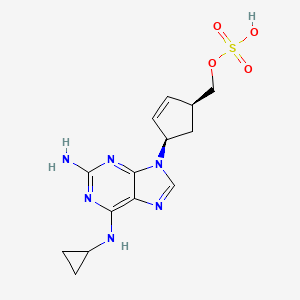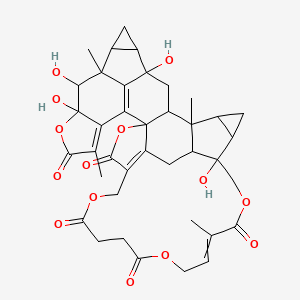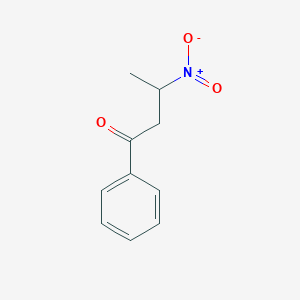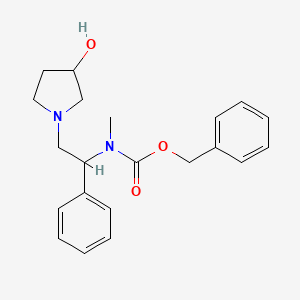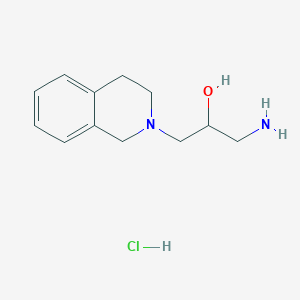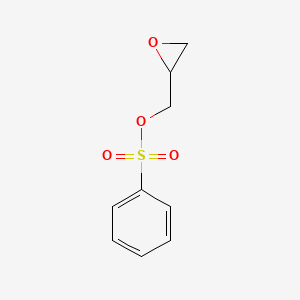![molecular formula C18H17NO7 B13391409 3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Clovamide, also known as N-caffeoyl-L-3,4-dihydroxyphenylalanine, is a derivative of caffeic acid. It belongs to the class of phenolamides, specifically hydroxycinnamic acid amides. This compound was first identified in red clover (Trifolium pratense L.) and is also found in cocoa beans and other medicinal plants . Trans-Clovamide is known for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties .
Preparation Methods
Trans-Clovamide can be synthesized using trans-caffeic acid and L-DOPA methyl ester as starting materials. The reaction involves the coupling of these two compounds under specific conditions . The product is then purified and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve the use of engineered microbial hosts like Saccharomyces cerevisiae and Lactococcus lactis to produce clovamide and its analogues .
Chemical Reactions Analysis
Trans-Clovamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trans-Clovamide can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Trans-Clovamide has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge reactive oxygen species . In biology, it is used to investigate its neuroprotective effects and its potential to protect neurons from oxidative stress and excitotoxicity . In medicine, trans-Clovamide is explored for its anti-inflammatory and anticancer properties . It has shown potential in inhibiting the growth of human pathogens like influenza A subtype H5N1, Trypanosoma evansi, and Helicobacter pylori . In industry, trans-Clovamide is used as a natural antioxidant in food and cosmetic products .
Mechanism of Action
The mechanism of action of trans-Clovamide involves its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a key role in the inflammatory response . It also reduces the release of pro-inflammatory cytokines and decreases the generation of superoxide anions (O2•−) . Additionally, trans-Clovamide acts as a substrate for polyphenol oxidase, contributing to enzymatic browning and defense against pathogens .
Comparison with Similar Compounds
Trans-Clovamide is unique among phenolamides due to its specific structure and biological activities. Similar compounds include cis-Clovamide, caffeoyl-N-tyrosine, coumaroyl-N-tyrosine, and feruloyl-N-dopamine . While these compounds share some structural similarities, trans-Clovamide stands out for its potent antioxidant and neuroprotective effects .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
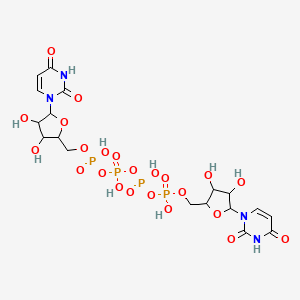

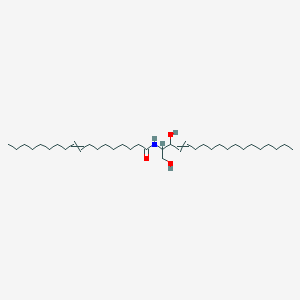
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
